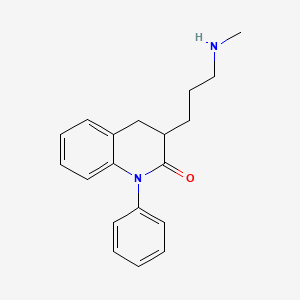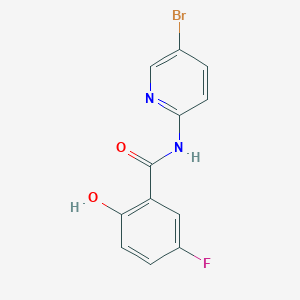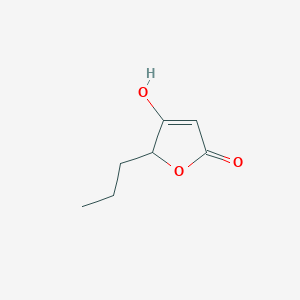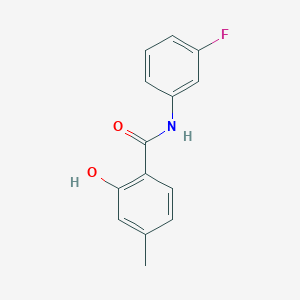
1,1'-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxy groups and two butane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) follows similar principles but is scaled up to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions. These interactions are essential for its applications in catalysis and material science .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(butane-1,3-dione):
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: Similar in structure but with ethanone groups instead of butane-1,3-dione groups, leading to different chemical properties and uses.
Uniqueness
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is unique due to its specific arrangement of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical syntheses and research applications .
Propiedades
Número CAS |
405260-16-4 |
|---|---|
Fórmula molecular |
C14H14O6 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
1-[2,4-dihydroxy-5-(3-oxobutanoyl)phenyl]butane-1,3-dione |
InChI |
InChI=1S/C14H14O6/c1-7(15)3-11(17)9-5-10(12(18)4-8(2)16)14(20)6-13(9)19/h5-6,19-20H,3-4H2,1-2H3 |
Clave InChI |
BBNQMBJIERXDCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)

![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)

![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)




